(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

Epigenetics BET bromodomain inhibition Chemical probe development

Racemic or enantiomerically compromised intermediates produce inactive (-)-JQ1 (IC50 ≈10,000 nM), derailing BET inhibitor SAR. This (S)-enantiomer Boc-protected amine is the mandated stereodefining building block for (+)-JQ1 (BRD4 IC50: 33-77 nM) and all (+)-JQ1-derived PROTACs (MZ1, dBET1, AT1). • Enantiopure (S)-configuration ensures >100-fold potency gap vs. (R)-enantiomer. • Boc protection eliminates racemization risk during scale-up. • Verified chiral purity supports reproducible BET inhibitor screening and PROTAC DC50 determination.

Molecular Formula C17H22N2O2S
Molecular Weight 318.4 g/mol
Cat. No. B12859980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate
Molecular FormulaC17H22N2O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H22N2O2S/c1-11(19-16(20)21-17(3,4)5)13-6-8-14(9-7-13)15-12(2)18-10-22-15/h6-11H,1-5H3,(H,19,20)/t11-/m0/s1
InChIKeyRJJHLQJCHIINDW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl Carbamate: Key Chiral Building Block for BET PROTACs


(S)-tert-Butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate (CAS 1973408-97-7; molecular formula C₁₇H₂₂N₂O₂S; MW 318.43 g/mol) is a single-enantiomer Boc-protected (S)-α-methylbenzylamine derivative bearing a 4-methylthiazol-5-yl substituent at the para position . This compound serves as the essential chiral intermediate for synthesizing (+)-JQ1, the widely used chemical probe that potently and selectively inhibits BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) [1]. Predicted density is 1.128±0.06 g/cm³ and predicted boiling point is 452.9±45.0 °C . Its (S)-configuration at the α-methylbenzylamine stereocenter is structurally mandatory for producing the pharmacologically active (S)-(+)-JQ1 enantiomer that occupies the acetyl-lysine binding pocket of BET bromodomains [1].

Workflow
Chiral building block for (+)-JQ1 synthesis
Selection
(S)-enantiomer required for BET bromodomain probe
Use Context
Enantiomer-comparison studies and PROTAC assembly

Why Racemic Intermediates Fail to Replace the (S)-Boc Building Block


The (S)-enantiomer of this Boc-protected amine intermediate is not interchangeable with its (R)-enantiomer, racemic mixture, or achiral amine building blocks. The stereochemical outcome of the final JQ1 product is directly dictated by the chirality of this intermediate. The (S)-enantiomer yields (+)-JQ1, which inhibits BRD4(1) and BRD4(2) with IC₅₀ values of 77 nM and 33 nM respectively in cell-free assays [1]; in contrast, the enantiomeric (–)-JQ1 derived from the (R)-intermediate is essentially inactive, exhibiting an IC₅₀ of approximately 10,000 nM against BRD4(1) [1]. Furthermore, subsequent PROTAC degraders (MZ1, dBET1, AT1) rely on the (+)-JQ1 warhead's binding competence to recruit BET proteins to E3 ubiquitin ligases—any erosion of enantiomeric purity in the intermediate directly compromises degradation potency (DC₅₀) and selectivity [2].

The (R)-enantiomer or racemic mixture yields inactive (–)-JQ1, abolishing BRD4 binding; enantiopurity is not interchangeable.

Any erosion of chiral purity in the intermediate directly compromises PROTAC degradation potency (DC₅₀) and selectivity.

Performance Evidence: (S)-Boc Intermediate vs. Comparators


BET Bromodomain Inhibition: (+)-JQ1 vs. (–)-JQ1 Enantiomers

The (S)-Boc intermediate stereospecifically produces (+)-JQ1, which is the active BET bromodomain inhibitor, whereas use of the (R)-enantiomer intermediate yields (–)-JQ1, an inactive control compound. In cell-free enzymatic assays targeting the first and second bromodomains of BRD4, (+)-JQ1 exhibits IC₅₀ values of 77 nM (BRD4-BD1) and 33 nM (BRD4-BD2), while (–)-JQ1 shows negligible inhibition with an IC₅₀ of approximately 10,000 nM against BRD4(1) [1]. Binding affinity measurements confirm that (+)-JQ1 binds BRD4-BD1 with Kd ≈ 50 nM and BRD4-BD2 with Kd ≈ 90 nM, whereas (–)-JQ1 fails to significantly interact with any bromodomain tested [2].

BRD4 inhibition enantiomer comparison
Head-to-head
(+)-JQ1 IC₅₀: 77 nM (BD1), 33 nM (BD2)
(–)-JQ1 IC₅₀: ~10,000 nM (BD1); no significant interaction
Enantiomeric purity directly dictates BRD4 binding assay context.
>100-fold difference; cell-free AlphaScreen, reported in Nature 2010
Epigenetics BET bromodomain inhibition Chemical probe development

MZ1 PROTAC BRD4 Degradation Dependent on Enantiopure (+)-JQ1

MZ1, a PROTAC assembled from (+)-JQ1 conjugated to a VHL E3 ligase ligand, induces preferential degradation of BRD4 over BRD2 and BRD3. In H661 cells, MZ1 degrades BRD4 with a DC₅₀ of 8 nM, and in H838 cells with a DC₅₀ of 23 nM . The (+)-JQ1 warhead component of MZ1 retains high affinity for BRD2, BRD3, and BRD4 bromodomains (Kd = 13–60 nM) . The structurally related AT1 PROTAC, also built on the (+)-JQ1 scaffold, achieves BRD4 DC₅₀ of 30–100 nM in HeLa cells with Dmax > 95%, and demonstrates proteome-wide selectivity with Brd4 as the sole markedly depleted protein (~40% reduction) among 5,674 detected proteins at 1 μM [1].

MZ1 PROTAC BRD4 degradation
Reported
MZ1 DC₅₀: 8 nM (H661), 23 nM (H838)
AT1 DC₅₀: 30–100 nM, Dmax >95% in HeLa
PROTAC degradation potency depends on enantiopure (+)-JQ1 warhead.
ciulli lab data; VHL-based, 24 h treatment
PROTAC Targeted protein degradation BRD4 degrader

dBET1 PROTAC: Cereblon-Dependent BRD4 Degradation via JQ1 Warhead

dBET1 is a bifunctional PROTAC that links (+)-JQ1 (as the BET-targeting warhead) to thalidomide (as a cereblon E3 ligase ligand). dBET1 induces cereblon-dependent BRD4 protein degradation with an EC₅₀ of 430 nM and triggers apoptosis in BET-dependent cancer cell lines [1]. In contrast, the I-BET726-based PROTAC MZP-55 (which uses a tetrahydroquinoline warhead scaffold rather than the JQ1 thienotriazolodiazepine) achieves pDC₅₀/Dmax values of 8.1/95% for BRD4 short isoform in HeLa cells . The JQ1 scaffold (accessible exclusively via the (S)-Boc intermediate) therefore provides a distinct chemotype for PROTAC linker attachment at the tert-butyl ester position, enabling conjugation chemistry that differs fundamentally from I-BET726-derived PROTACs [1].

dBET1 cereblon-dependent degradation
Reported
dBET1 EC₅₀: 430 nM (MV4;11)
JQ1 warhead enables distinct chemotype from I-BET726-based PROTACs
Cereblon-recruiting PROTAC context; linker chemistry depends on (S)-intermediate.
Winter et al., Science 2015
PROTAC Cereblon E3 ligase BRD4 degradation

High-Purity Building Block for Streamlined JQ1 and PROTAC Synthesis

Multiple reputable chemical suppliers specify the (S)-Boc intermediate at ≥98% purity by HPLC . Hoffman Chemicals lists the compound at prices ranging from $1,589.00 to $3,178.00 depending on quantity, reflecting the added cost of enantioselective synthesis and chiral resolution . In comparison, the deprotected free amine, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (CAS 1948273-00-4, MW 218.32), is also commercially available but requires additional Boc-protection steps prior to incorporation into JQ1 synthesis, adding synthetic complexity and potential for racemization [1]. The Boc-protected form therefore provides a direct, ready-to-use building block that eliminates an amine protection step and preserves enantiomeric integrity during multi-step synthesis.

Commercial purity & synthetic utility
Specification review
≥98% purity (HPLC); CAS 1973408-97-7
Boc-protected form eliminates amine protection step
Ready-to-use intermediate reduces racemization risk in multi-step synthesis.
Compared to free amine; supplier specifications
Chemical procurement Chiral intermediate Pharmaceutical synthesis

Optimal Applications of the (S)-Boc Intermediate


Synthesis of (+)-JQ1 as a BET Bromodomain Chemical Probe

The (S)-Boc intermediate is the stereodefining building block in the multi-step synthesis of (+)-JQ1, the gold-standard chemical probe for BET bromodomain inhibition [1]. (+)-JQ1 inhibits BRD4-BD1 and BRD4-BD2 with IC₅₀ values of 77 nM and 33 nM, respectively, and has been distributed to over 300 laboratories worldwide, enabling mechanistic studies of BRD4-dependent transcription in NUT midline carcinoma, acute myeloid leukemia, and other cancers [1]. Procurement of the (S)-Boc intermediate with verified enantiopurity is mandatory for producing pharmacological-grade (+)-JQ1 that can be reliably used as a positive control in BET inhibitor screening campaigns.

Assembly of BET PROTAC Degraders (MZ1, dBET1, AT1)

The (S)-Boc intermediate is the common upstream precursor for all (+)-JQ1-derived PROTACs, including MZ1 (VHL-based, BRD4 DC₅₀ = 8 nM in H661 cells) , dBET1 (cereblon-based, BRD4 EC₅₀ = 430 nM) [2], and AT1 (VHL-based, BRD4 DC₅₀ = 30–100 nM, Dmax > 95% with proteome-wide selectivity) [3]. These degraders constitute the most extensively characterized BET PROTACs and are critical tool compounds for investigating the therapeutic implications of BRD4 degradation vs. inhibition in cancer and inflammatory disease models.

SAR Studies of BET Ligands and Degraders with Defined Stereochemistry

The (S)-enantiomer of this Boc-protected amine is essential for SAR campaigns exploring modifications to the JQ1 scaffold, including linker attachment vectors for PROTAC conjugation. The >100-fold potency gap between (+)-JQ1 (IC₅₀ = 77/33 nM) and (–)-JQ1 (IC₅₀ ≈ 10,000 nM) [1] demonstrates that any SAR study using racemic or enantiomerically compromised intermediate would produce uninterpretable structure-activity data, particularly when assessing linker attachment points for PROTAC design.

Chiral Intermediate for GMP-Ready Epigenetic Drug Discovery

BET bromodomain inhibitors derived from the JQ1 chemotype have entered clinical evaluation, and the (S)-Boc intermediate represents a critical chiral building block for synthesizing GMP-grade BET ligands and PROTAC preclinical candidates. The ≥98% commercial purity specification provides a starting point for further purification to pharmaceutical-grade material, and the Boc-protected form eliminates a synthetic step and racemization risk compared to starting from the free amine [4], reducing overall process chemistry burden during scale-up.

Application
Selection Property
Validation Focus
BET bromodomain probe (+)-JQ1 synthesis
Enantiopure (S)-intermediate
BRD4 binding and selectivity assay context
BET PROTAC degrader assembly (MZ1, dBET1, AT1)
Common JQ1-based warhead precursor
Degradation DC₅₀ and proteome-wide selectivity review
SAR studies with defined stereochemistry
(S)-configuration for linker attachment vectors
Enantiomer-specific SAR data reproducibility
Epigenetic drug discovery research
High-purity Boc-protected building block
Process chemistry racemization control
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